molecular formula C6H11N3O B13210352 (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B13210352
M. Wt: 141.17 g/mol
InChI Key: SRIBOFCAJXTSEL-YFKPBYRVSA-N
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Description

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral starting material, such as (S)-2-chloropropanol.

    Formation of Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final Product Formation: The final step involves the reduction of the intermediate to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in various ways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its chiral nature makes it useful for studying stereochemistry in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The triazole ring is known for its bioisosteric properties, making it a valuable component in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with one less carbon in the side chain.

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)butan-2-ol: Similar structure but with one more carbon in the side chain.

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Uniqueness

The uniqueness of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol lies in its specific chiral configuration and the position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-1-(1-methyltriazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H11N3O/c1-5(10)3-6-4-9(2)8-7-6/h4-5,10H,3H2,1-2H3/t5-/m0/s1

InChI Key

SRIBOFCAJXTSEL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=CN(N=N1)C)O

Canonical SMILES

CC(CC1=CN(N=N1)C)O

Origin of Product

United States

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